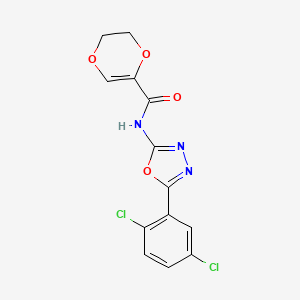
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C13H9Cl2N3O4 and its molecular weight is 342.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of:
- Oxadiazole ring : Known for its diverse biological properties.
- Dichlorophenyl group : Enhances lipophilicity and may influence biological interactions.
- Dioxine moiety : Associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-stacking interactions with proteins and nucleic acids, potentially modulating their activity.
Antiviral Activity
Research has indicated that oxadiazole derivatives exhibit significant antiviral properties. For instance:
- Dengue Virus Inhibition : A study highlighted the efficacy of oxadiazole derivatives as non-nucleoside inhibitors of dengue viral polymerase. Compounds synthesized from similar scaffolds demonstrated potent activity against all four dengue virus serotypes with submicromolar IC50 values .
Antibacterial Activity
The antibacterial potential of oxadiazole derivatives has been explored extensively:
- Synthesis and Evaluation : A series of 1,3,4-oxadiazole compounds were synthesized and evaluated for antibacterial activity against various strains. Results showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Compounds containing oxadiazole rings have also been investigated for their anticancer properties:
- Inhibition Studies : Research indicates that certain oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For example, studies on related compounds have shown effectiveness against ovarian carcinoma models .
Case Studies
- Dengue Virus Study :
-
Antibacterial Evaluation :
- Objective : Assess the antibacterial properties of synthesized oxadiazole derivatives.
- Methodology : Synthesis followed by testing against standard bacterial strains.
- Findings : Compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Data Summary
| Biological Activity | Compound Tested | Methodology | Key Findings |
|---|---|---|---|
| Antiviral | Oxadiazole Derivatives | High-throughput screening | Submicromolar IC50 against dengue virus |
| Antibacterial | 1,3,4-Oxadiazoles | Synthesis & MIC testing | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Related Oxadiazole Compounds | Cell proliferation assays | Induced apoptosis in cancer cell lines |
Propiedades
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O4/c14-7-1-2-9(15)8(5-7)12-17-18-13(22-12)16-11(19)10-6-20-3-4-21-10/h1-2,5-6H,3-4H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWASXSCMUTVFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














